4-Amino-3-mercaptobenzoic acid hydrochloride
Overview
Description
4-Amino-3-mercaptobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S . It is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs) which can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-mercaptobenzoic acid hydrochloride consists of a benzene ring substituted with an amino group (NH2), a mercapto group (SH), and a carboxylic acid group (COOH). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
4-Amino-3-mercaptobenzoic acid hydrochloride has a molecular weight of 205.66 . It appears as a white to gray solid and should be stored at 0-8 °C in a dry, cool, and well-ventilated place .Scientific Research Applications
Synthesis and Detection Applications
- Synthesis of Functionalized Gold Nanoparticles : 4-Amino-3-mercaptobenzoic acid (AMBA) has been utilized in synthesizing functionalized gold nanoparticles. These nanoparticles exhibit a selective recognition ability and are effective in the colorimetric detection of cyhalothrin, a pesticide. This detection system can be applied to different water samples, showcasing its utility in environmental monitoring (Boussouar Imene et al., 2014).
Coordination Chemistry and Nanoparticle Protection
- Coordination Chemistry of Mercaptobenzoate Ligands : Research indicates that 4-Amino-3-mercaptobenzoic acid and its isomers are significant in coordination chemistry, showing a range of coordination modes. These ligands are particularly useful in constructing early-late heterobimetallic complexes and in protecting metallic gold and silver nanoparticles (E. Tiekink & W. Henderson, 2017).
Analytical Chemistry Applications
- MALDI Matrix for Metal Analysis : 4-Mercaptobenzoic acid, a related compound, has been introduced as a matrix for mass spectrometry analysis of metals. This application enhances the signal intensity and reproducibility in the sensitive determination of ultratrace metals, demonstrating its value in analytical chemistry (Qianqian Sun et al., 2021).
Material Science and Surface Chemistry
- Spectroscopic Studies and Surface Chemistry : Studies involving vibrational spectroscopy and density functional theory of 4-mercaptobenzoic acid provide insights into its molecular structure and surface chemistry. These findings are valuable for understanding the interaction of this compound with various surfaces, which can be leveraged in material science (Ran Li et al., 2015).
Biomedical Research and Drug Development
Synthesis of Biologically Active Molecules : The compound has been used in the synthesis of new biologically active molecules with potential antibacterial properties. This highlights its role in drug development and biomedical research (B. S. Holla et al., 2003).
Anticancer Agent Synthesis : 4-Amino-3-mercaptobenzoic acid is also a key precursor in the synthesis of compounds with anticancer properties, underscoring its relevance in the field of oncology and pharmaceutical research (K. Bhat et al., 2004).
Environmental Sensing and Photocatalysis
Environmental Sensing Applications : The compound has been involved in the development of a colorimetric detection method for D-amino acids. This method, based on the anti-aggregation of gold nanoparticles, is significant for environmental sensing and monitoring (Longfei Yuan et al., 2014).
Photocatalytic Hydrogen Evolution : Research on modifying CdWO4 with 4-mercaptobenzoic acid demonstrates enhanced photocatalytic hydrogen evolution. This is indicative of its potential in energy conversion and environmental applications (Danning Xing et al., 2019).
properties
IUPAC Name |
4-amino-3-sulfanylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,11H,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKUQNGATAJKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697193 | |
Record name | 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-mercaptobenzoic acid hydrochloride | |
CAS RN |
1571-66-0 | |
Record name | 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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